Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[211]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its bicyclic framework, which includes a spiro[211]hexane core fused with a cyclobutane ring
Scientific Research Applications
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate typically involves a multi-step process. One common approach is the photochemical [2 + 2] cycloaddition reaction, which forms the spirocyclic core. This reaction is often followed by functional group modifications to introduce the amino and carbamate groups .
Industrial Production Methods
the principles of photochemistry and subsequent functionalization can be scaled up for larger batch synthesis if required .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate is not fully understood. its molecular structure suggests that it can interact with various biological targets, including enzymes and receptors. The spirocyclic core may facilitate binding to specific sites, while the amino and carbamate groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate: This compound has a similar spirocyclic structure but includes an oxetane ring instead of a cyclobutane ring.
1,2-Disubstituted bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the ring system.
Properties
IUPAC Name |
tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(2,3)18-10(17)16-9-12-7-13(15,8-12)14(19-12)5-4-6-14/h4-9,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLMJVNHCKJROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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